molecular formula C8H7IN2O B12849387 2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine

2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12849387
M. Wt: 274.06 g/mol
InChI Key: QOFCABHRKYWVJN-UHFFFAOYSA-N
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Description

2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the second position and a methoxy group at the seventh position on the pyrrolo[3,2-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of a suitable pyrrolopyridine precursor. One common method is the reaction of 7-methoxy-1H-pyrrolo[3,2-c]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of iodine and other reagents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Scientific Research Applications

2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could target kinases involved in cell signaling pathways, thereby modulating cellular functions. The exact molecular targets and pathways would vary based on the specific bioactive derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
  • 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 1H-Pyrrolo[2,3-c]pyridine

Uniqueness

2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

2-iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7IN2O/c1-12-6-4-10-3-5-2-7(9)11-8(5)6/h2-4,11H,1H3

InChI Key

QOFCABHRKYWVJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=C1)C=C(N2)I

Origin of Product

United States

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